molecular formula C10H18O3 B13303620 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL

Cat. No.: B13303620
M. Wt: 186.25 g/mol
InChI Key: HGSJZKNZYFCGOG-UHFFFAOYSA-N
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Description

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is a chemical compound with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the dioxaspirodecane ring

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed aminocarbonylation is one such method, where the compound is synthesized in high yields using palladium-phosphine precatalysts . The reaction conditions typically involve temperatures around 250°C and the use of helium as a carrier gas .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is unique due to its specific ring structure and the presence of the ethan-1-OL group.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(2,6-dioxaspiro[4.5]decan-9-yl)ethanol

InChI

InChI=1S/C10H18O3/c11-4-1-9-2-5-13-10(7-9)3-6-12-8-10/h9,11H,1-8H2

InChI Key

HGSJZKNZYFCGOG-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCOC2)CC1CCO

Origin of Product

United States

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